molecular formula ¹³C₆H₁₂O₆ B1146325 (3S,4R,5S,6S)-6-(Hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol CAS No. 478518-66-0

(3S,4R,5S,6S)-6-(Hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol

Cat. No. B1146325
M. Wt: 186.11
InChI Key:
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Description

The compound "(3S,4R,5S,6S)-6-(Hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol" is a complex molecule, likely involved in specialized chemical studies due to its detailed isotopic labeling and specific stereochemistry. This type of molecule could be used in advanced research fields such as isotope labeling studies, structural biology, or organic synthesis, providing insights into molecular interactions, reaction pathways, or structural conformation under various conditions.

Synthesis Analysis

While specific synthesis details for this compound were not found, research on similar compounds often involves multi-step organic syntheses, starting from basic chemical building blocks, through to complex reactions including stereospecific modifications, protection and deprotection of functional groups, and introduction of isotopic labels (Dölle & Bluhm, 1985).

Molecular Structure Analysis

The molecular structure of similar compounds reveals a complex arrangement of atoms with specific three-dimensional orientations. Studies involving X-ray crystallography, NMR spectroscopy, and computational modeling provide detailed insights into the stereochemistry and electronic structure, which are crucial for understanding the chemical behavior and reactivity of the molecule (Watanabe et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving this compound would likely focus on its reactivity under various conditions, the influence of the isotopic labeling on reaction outcomes, and the exploration of its potential as a building block in synthetic chemistry. The presence of multiple chiral centers and functional groups opens up a wide range of chemical transformations, including oxidation, reduction, and substitution reactions, which can significantly alter its physical and chemical properties (Shlykov et al., 2007).

Physical Properties Analysis

The physical properties of such molecules, including melting point, boiling point, solubility, and crystal structure, are essential for practical applications and further chemical modifications. These properties are influenced by the molecule's stereochemistry and functional groups, and can be studied using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction (Barton et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are critical for understanding the compound's potential applications in research and industry. These properties can be explored through various chemical reactions, spectroscopic analyses, and computational chemistry studies, providing insights into the molecule's behavior in different environments (Halim & Ibrahim, 2022).

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

The molecule, closely related to the title compound, adopts a specific chair conformation with its hydroxyl groups playing a crucial role in hydrogen bonding. This formation involves intermolecular interactions that are significant in understanding the compound's behavior in various contexts (Watanabe et al., 2009).

Solubility in Ethanol-Water Solutions

Research on similar saccharides, including those with comparable structural features, shows how their solubility in ethanol-water mixtures varies with temperature and ethanol mass fraction. Such studies are important for applications in solvent systems and extraction processes (Gong et al., 2012).

Computational and X-ray Crystallographic Analysis

Studies involving compounds with similar structures have employed computational and X-ray crystallographic analysis for understanding their stability and interactions. Such analysis is crucial for the development of host compounds in molecular recognition and inclusion complex formation (Barton et al., 2013).

Carbon-13 NMR Spectra Characterization

The characterization of related molecules using Carbon-13 NMR spectra has been conducted to understand the chemical shifts and structural features. This is vital for molecular structure elucidation, which is essential in various fields of chemical and pharmaceutical research (Eliel et al., 1983).

Phase Behavior in Chemical Systems

Research on phase behavior involving similar compounds is crucial for understanding the interactions and stability of these molecules in different temperature ranges. This information is particularly relevant in the study of chemical systems and material sciences (Chen & Zhang, 2010).

properties

IUPAC Name

(3S,4R,5S,6S)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-KSTLPUIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@H]1[13C@H]([13C@H]([13C@@H]([13CH](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Galactose-13C6

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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